molecular formula C11H14O2 B166486 4-tert-Butylbenzoic acid CAS No. 98-73-7

4-tert-Butylbenzoic acid

Cat. No. B166486
Key on ui cas rn: 98-73-7
M. Wt: 178.23 g/mol
InChI Key: KDVYCTOWXSLNNI-UHFFFAOYSA-N
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Patent
US09447054B2

Procedure details

8 mmol of 2,4-diaminophenol.2HCl and 8 mmol of 4-tert-butyl-benzoic acid were dissolved in 10 g of PPA, and then, the mixed solution was stirred at a temperature of 180° C. for 3 to 4 hours. After completion of the reaction, the reaction solution was cooled, neutralized with 10% NaOH, and filtered by using distilled water for recrystallization in a slow manner, thereby obtaining 2.0 g of 2-(4-tert-butylphenyl)benzo[d]oxazole-5-amine (Derivate #4) (yield: 94%).
Quantity
8 mmol
Type
reactant
Reaction Step One
Quantity
8 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([NH2:7])=[CH:5][C:4]([NH2:8])=[C:3]([OH:9])[CH:2]=1.Cl.Cl.[C:12]([C:16]1[CH:24]=[CH:23][C:19]([C:20](O)=O)=[CH:18][CH:17]=1)([CH3:15])([CH3:14])[CH3:13].[OH-].[Na+]>>[C:12]([C:16]1[CH:17]=[CH:18][C:19]([C:20]2[O:9][C:3]3[CH:2]=[CH:1][C:6]([NH2:7])=[CH:5][C:4]=3[N:8]=2)=[CH:23][CH:24]=1)([CH3:15])([CH3:14])[CH3:13] |f:0.1.2,4.5|

Inputs

Step One
Name
Quantity
8 mmol
Type
reactant
Smiles
C1=CC(=C(C=C1N)N)O.Cl.Cl
Name
Quantity
8 mmol
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
the mixed solution was stirred at a temperature of 180° C. for 3 to 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction solution was cooled
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
by using distilled water
CUSTOM
Type
CUSTOM
Details
for recrystallization in a slow manner

Outcomes

Product
Details
Reaction Time
3.5 (± 0.5) h
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C=C1)C=1OC2=C(N1)C=C(C=C2)N
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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